molecular formula C20H20N4O2 B2707166 6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline CAS No. 2380044-43-7

6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2707166
CAS No.: 2380044-43-7
M. Wt: 348.406
InChI Key: JOKTUJQAEXLBCD-UHFFFAOYSA-N
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Description

6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity, linked to a piperidine ring through a pyridinylmethoxy group. The unique structure of this compound makes it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring and the pyridinylmethoxy group. Key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Introduction of the Pyridinylmethoxy Group: This step involves the reaction of the intermediate with pyridine-4-methanol under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and materials science.

Mechanism of Action

The mechanism of action of 6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in disease pathways. The piperidine ring and pyridinylmethoxy group enhance its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

  • [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinolin-2-ylmethanone
  • 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline
  • Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone

Uniqueness: Compared to similar compounds, 6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline stands out due to its unique quinoxaline core, which imparts distinct biological activity. The presence of the piperidine ring and pyridinylmethoxy group further enhances its chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(16-3-4-18-19(12-16)23-10-9-22-18)24-11-1-2-15(13-24)14-26-17-5-7-21-8-6-17/h3-10,12,15H,1-2,11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKTUJQAEXLBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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